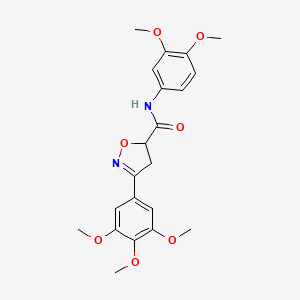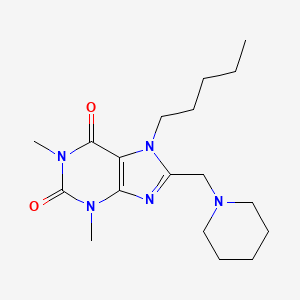![molecular formula C22H20N6O3S2 B11426824 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11426824.png)
3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group and a triazole-thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch method, which involves the cyclization of α-haloketones with thiourea.
Synthesis of the Triazole Ring: The triazole ring is often formed through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Attachment of the Benzamide Core: The final step involves the attachment of the benzamide core to the coupled thiazole-triazole moiety through an amide bond formation reaction, typically using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the thiazole and triazole rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The methoxy group and benzamide core may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol
- N-(4-Phenyl-1,2,4-triazol-3-yl)benzamide
- 3-Methoxy-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combined thiazole and triazole rings, which may confer enhanced biological activity and specificity. The presence of the methoxy group also differentiates it from other benzamide derivatives, potentially affecting its pharmacokinetic properties.
Properties
Molecular Formula |
C22H20N6O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C22H20N6O3S2/c1-31-17-9-5-6-15(12-17)20(30)24-13-18-26-27-22(28(18)16-7-3-2-4-8-16)33-14-19(29)25-21-23-10-11-32-21/h2-12H,13-14H2,1H3,(H,24,30)(H,23,25,29) |
InChI Key |
FQSUHFDGUSNIKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11426760.png)

![1-(3-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11426765.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11426768.png)
![3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B11426773.png)
![2-(5-bromofuran-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11426784.png)
![(2Z)-N-phenyl-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11426792.png)
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426795.png)
![N-(3-methoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11426801.png)
![[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-](/img/structure/B11426807.png)
![dimethyl 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426817.png)
![5-amino-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426833.png)
![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11426837.png)
